6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol
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Overview
Description
6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 6-position, a cyclopropyl group at the 2-position, and a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
tert-Butyl Group Introduction: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and a transition metal catalyst.
Thiol Group Introduction: The thiol group can be introduced by nucleophilic substitution using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Disulfides: Formed by oxidation of the thiol group.
Sulfides: Formed by reduction of the thiol group.
Thioethers: Formed by nucleophilic substitution reactions.
Scientific Research Applications
6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound may also interact with nucleic acids and other biomolecules, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with antioxidant properties used in various industrial applications.
Uniqueness
6-(tert-Butyl)-2-cyclopropylpyrimidine-4-thiol is unique due to the presence of both a thiol group and a cyclopropyl group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2S |
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Molecular Weight |
208.33 g/mol |
IUPAC Name |
6-tert-butyl-2-cyclopropyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C11H16N2S/c1-11(2,3)8-6-9(14)13-10(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
UEEWRCQONFSHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=S)N=C(N1)C2CC2 |
Origin of Product |
United States |
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